molecular formula C11H21NO2S B6149569 tert-butyl 2-methyl-5-sulfanylpiperidine-1-carboxylate, Mixture of diastereomers CAS No. 2171860-99-2

tert-butyl 2-methyl-5-sulfanylpiperidine-1-carboxylate, Mixture of diastereomers

Cat. No. B6149569
CAS RN: 2171860-99-2
M. Wt: 231.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl 2-methyl-5-sulfanylpiperidine-1-carboxylate, Mixture of diastereomers” is a chemical compound with the CAS Number: 2171860-99-2 . It has a molecular weight of 231.36 and its IUPAC name is tert-butyl 5-mercapto-2-methylpiperidine-1-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21NO2S/c1-8-5-6-9(15)7-12(8)10(13)14-11(2,3)4/h8-9,15H,5-7H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to handle all chemicals with appropriate safety measures.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-methyl-5-sulfanylpiperidine-1-carboxylate involves the reaction of tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate with a sulfur-containing reagent to introduce the sulfanyl group. The reaction is expected to yield a mixture of diastereomers, which can be separated using chromatography.", "Starting Materials": [ "tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate", "Sulfur-containing reagent" ], "Reaction": [ "Step 1: Dissolve tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate in a suitable solvent such as dichloromethane.", "Step 2: Add the sulfur-containing reagent to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding a suitable quenching agent such as sodium bicarbonate.", "Step 4: Extract the product with a suitable solvent such as ethyl acetate.", "Step 5: Purify the product mixture using chromatography to separate the diastereomers." ] }

CAS RN

2171860-99-2

Product Name

tert-butyl 2-methyl-5-sulfanylpiperidine-1-carboxylate, Mixture of diastereomers

Molecular Formula

C11H21NO2S

Molecular Weight

231.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.